molecular formula C14H9F B13097299 2-Ethynyl-2'-fluoro-1,1'-biphenyl

2-Ethynyl-2'-fluoro-1,1'-biphenyl

Cat. No.: B13097299
M. Wt: 196.22 g/mol
InChI Key: FGPAJGSZYNTPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-2’-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H9F. It is a fluorinated biphenyl derivative, characterized by the presence of an ethynyl group and a fluorine atom on the biphenyl structure. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-2’-fluoro-1,1’-biphenyl typically involves the coupling of a fluorinated biphenyl derivative with an ethynyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of 2-Ethynyl-2’-fluoro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2-Ethynyl-2’-fluoro-1,1’-biphenyl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-2’-fluoro-1,1’-biphenyl involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynyl-1,1’-biphenyl: Lacks the fluorine atom, resulting in different chemical and physical properties.

    2-Fluoro-1,1’-biphenyl: Lacks the ethynyl group, affecting its reactivity and applications.

    1,1’-Biphenyl: The parent compound without any substituents, used as a reference for comparison.

Uniqueness

2-Ethynyl-2’-fluoro-1,1’-biphenyl is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct chemical reactivity and physical properties.

Biological Activity

2-Ethynyl-2'-fluoro-1,1'-biphenyl is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including mechanisms of action, metabolic pathways, and therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : [B13097299]
  • Molecular Formula : C14H11F
  • Molecular Weight : 220.24 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as an anti-inflammatory and anticancer agent. The compound exhibits interactions with several biomolecular targets, leading to diverse pharmacological effects.

Research indicates that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling : The compound affects signaling pathways related to cell proliferation and apoptosis.

Metabolism and Pharmacokinetics

Studies on the metabolism of related compounds suggest that this compound undergoes significant metabolic transformations. For instance:

  • Absorption and Distribution : The compound is absorbed from the gastrointestinal tract with metabolites detected in plasma.
  • Major Metabolites : Key metabolites include (2-fluoro-4'-biphenylyl)acetic acid, which retains biological activity.
MetaboliteBiological ActivityHalf-Life
(2-fluoro-4'-biphenylyl)acetic acidAnti-inflammatory4 hours
Unchanged compoundPresent at higher doses-

Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of 4'-ethynyl-2-fluorobiphenyl (a structural analog), it was found that the compound significantly reduced inflammation markers in rat models. The study highlighted:

  • Dosage and Efficacy : Higher doses resulted in sustained plasma levels of active metabolites.

Anticancer Potential

Another investigation focused on the cytotoxic effects of biphenyl derivatives against cancer cell lines. Results indicated that:

  • IC50 Values : The compound demonstrated varying IC50 values against different cancer types, suggesting selective activity.
Cell LineIC50 (µM)
MCF-75.0
HCT11610.3

Structure-Activity Relationship (SAR)

The presence of the ethynyl and fluoro groups appears crucial for enhancing biological activity. Modifications to these groups can lead to significant changes in potency and selectivity against target enzymes.

Properties

Molecular Formula

C14H9F

Molecular Weight

196.22 g/mol

IUPAC Name

1-ethynyl-2-(2-fluorophenyl)benzene

InChI

InChI=1S/C14H9F/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h1,3-10H

InChI Key

FGPAJGSZYNTPQJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.